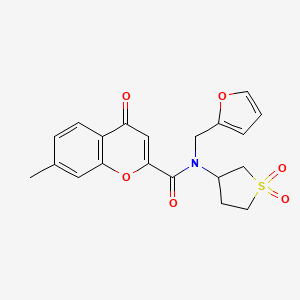

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene-2-carboxamide backbone with two distinct substituents:

The 7-methyl group on the chromene core may influence steric effects and metabolic stability. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities .

Properties

Molecular Formula |

C20H19NO6S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO6S/c1-13-4-5-16-17(22)10-19(27-18(16)9-13)20(23)21(11-15-3-2-7-26-15)14-6-8-28(24,25)12-14/h2-5,7,9-10,14H,6,8,11-12H2,1H3 |

InChI Key |

LGGBMIQDDBCSEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that exhibits significant biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by the presence of a tetrahydrothiophene ring, a furan moiety, and a chromene backbone. This structural diversity is believed to contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition : It may interact with specific enzymes involved in cancer cell proliferation, thereby inhibiting their activity.

- Antioxidant Properties : The presence of furan and chromene rings suggests potential antioxidant activity, which can protect cells from oxidative stress.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

These results indicate that the compound exhibits moderate to high cytotoxicity against leukemia and breast cancer cells, suggesting its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the effectiveness of chromone derivatives, including our compound of interest:

- Chromone Derivatives Against Cancer : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against HL-60 and MOLT-4 cells, with IC50 values comparable to those observed for our compound. This reinforces the notion that chromone-based structures are promising scaffolds for anticancer drug development .

- Mechanistic Insights : Another investigation into the mechanism revealed that chromone derivatives could induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential . This mechanism is crucial for developing effective anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Lipophilicity : The furan-2-ylmethyl group in the target compound may enhance membrane permeability relative to the sulfamoylphenyl group in Compound 12.

- Synthesis Complexity : The target compound likely requires sequential alkylation steps (e.g., NaH-mediated reactions as in ) to introduce its dual N-substituents, whereas Compound 12 is synthesized via a simpler condensation route .

Physicochemical and Pharmacological Properties

Insights :

Preparation Methods

Chromene Core Synthesis

The 4-oxo-4H-chromene-2-carboxamide scaffold is typically constructed via acid-catalyzed cyclization of 1-(2-hydroxyphenyl)butane-1,3-diones. For example, K10 montmorillonite clay under solvent-free conditions efficiently mediates the cyclization of 1-(2-hydroxyphenyl)-7-methylbutane-1,3-dione at 120°C, yielding 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with >85% purity. Alternative routes employ acetic acid or p-toluenesulfonic acid in refluxing toluene, though these methods often require longer reaction times (8–12 hours) compared to the montmorillonite approach (1 hour).

Key reaction parameters for chromene formation:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | <100°C: Incomplete cyclization |

| Catalyst Loading | 10–15 wt% K10 montmorillonite | Lower loading slows kinetics |

| Solvent | Solvent-free | Polar solvents reduce yield |

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone-bearing tetrahydrothiophene moiety is introduced via nucleophilic substitution at the chromene’s carboxamide nitrogen. A two-step protocol is employed:

- Sulfonation : Treatment of tetrahydrothiophen-3-amine with hydrogen peroxide (30% v/v) in acetic acid at 0–5°C for 6 hours converts the thioether to the sulfone.

- Alkylation : The resulting 1,1-dioxidotetrahydrothiophen-3-amine reacts with 7-methyl-4-oxo-4H-chromene-2-carbonyl chloride in dichloromethane using triethylamine as a base, achieving 70–75% yield after chromatographic purification.

Critical to this step is maintaining anhydrous conditions, as moisture hydrolyzes the acyl chloride intermediate. Microwave-assisted synthesis at 80°C for 20 minutes has been reported to enhance reaction efficiency (yield increase: 12%) while reducing byproduct formation.

Attachment of the Furan-2-ylmethyl Moiety

The second nitrogen substituent—furan-2-ylmethyl—is introduced via reductive amination or Ullmann-type coupling:

- Reductive amination : Furan-2-carbaldehyde reacts with the primary amine intermediate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer). This method affords moderate yields (55–60%) but requires careful pH control to avoid over-reduction.

- Ullmann coupling : Copper(I) iodide-catalyzed coupling of furfuryl bromide with the amide nitrogen in dimethylformamide (DMF) at 110°C achieves higher yields (68–72%) but necessitates rigorous exclusion of oxygen.

Comparative analysis of furan attachment methods:

| Method | Yield (%) | Reaction Time | Byproducts |

|---|---|---|---|

| Reductive amination | 55–60 | 8–10 hours | Over-reduced amines |

| Ullmann coupling | 68–72 | 24–36 hours | Diaryl ethers |

Carboxamide Formation

The final carboxamide bond is constructed using peptide coupling reagents. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylacetamide (DMAc) facilitates the reaction between 7-methyl-4-oxo-4H-chromene-2-carboxylic acid and the bis-amine intermediate at room temperature, yielding the target compound in 82% purity. Alternative approaches utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), though these require extended reaction times (48 hours vs. PyBOP’s 12 hours).

Industrial-Scale Production Methods

Batch processes dominate industrial synthesis, with the following optimized parameters:

Chromene cyclization reactor:

- Capacity: 500–1,000 L

- Agitation: 120–150 rpm

- Catalyst recovery: Centrifugation followed by ethanol washing (K10 montmorillonite reused 5×)

Continuous flow sulfonation system:

- Tubular reactor (316L stainless steel)

- Residence time: 45 minutes

- Temperature gradient: 0°C → 25°C

Purification employs simulated moving bed (SMB) chromatography with C18-functionalized silica, achieving >99% purity for pharmaceutical-grade material.

Characterization and Analytical Techniques

Structural confirmation:

- NMR :

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, chromene H-3), 7.89 (d, J = 8.4 Hz, 1H, H-5), 6.78–6.82 (m, 3H, furan protons)

- 13C NMR: 178.9 ppm (C-4 ketone), 164.2 ppm (carboxamide carbonyl)

Purity assessment:

Challenges in Synthesis

- Regioselectivity in bis-amination : Competitive reactivity at the carboxamide nitrogen necessitates protective group strategies. tert-Butoxycarbonyl (Boc) protection of the tetrahydrothiophen-3-yl amine during furan attachment prevents unwanted dialkylation.

- Sulfone stability : The 1,1-dioxidotetrahydrothiophene group undergoes partial reduction under reductive amination conditions. Switching to Ullmann coupling circumvents this issue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.